molecular formula C18H15N2O+ B348499 9-(Dimethylamino)benzo[a]phenoxazin-7-ium CAS No. 48188-39-2

9-(Dimethylamino)benzo[a]phenoxazin-7-ium

Katalognummer: B348499
CAS-Nummer: 48188-39-2
Molekulargewicht: 275.3g/mol
InChI-Schlüssel: BZAQMGZYZWMMRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(Dimethylamino)benzo[a]phenoxazin-7-ium is a heterocyclic aromatic compound known for its vibrant color and significant biological activities It belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dimethylamino)benzo[a]phenoxazin-7-ium typically involves the condensation of appropriate aromatic amines with ortho-quinone derivatives. One common method includes the reaction of 2-aminophenol with 1,2-benzoquinone under acidic conditions to form the phenoxazine core. Subsequent methylation of the nitrogen atom yields the desired compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: Reduction of this compound typically leads to the formation of hydroquinone derivatives.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

9-(Dimethylamino)benzo[a]phenoxazin-7-ium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-(Dimethylamino)benzo[a]phenoxazin-7-ium involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound also generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular structures. These mechanisms contribute to its antifungal, antibacterial, and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 9-(Dimethylamino)benzo[a]phenoxazin-7-ium stands out due to its unique combination of structural features and biological activities. Its ability to intercalate into DNA and generate ROS makes it a potent compound for various applications, particularly in medicine and biology .

Eigenschaften

CAS-Nummer

48188-39-2

Molekularformel

C18H15N2O+

Molekulargewicht

275.3g/mol

IUPAC-Name

benzo[a]phenoxazin-9-ylidene(dimethyl)azanium

InChI

InChI=1S/C18H15N2O/c1-20(2)13-8-9-15-17(11-13)21-16-10-7-12-5-3-4-6-14(12)18(16)19-15/h3-11H,1-2H3/q+1

InChI-Schlüssel

BZAQMGZYZWMMRU-UHFFFAOYSA-N

SMILES

C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C

Kanonische SMILES

C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C

Key on ui other cas no.

7057-57-0

Synonyme

9-(dimethylamino)-benzophenoxazinium chloride cpd with zinc chloride
9-methylaminobenzo alpha-phenoxazonium chloride
Meldola blue

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.